N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Overview
Description
N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide: is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity, protein interactions, and cellular pathways.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and other industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- N-(4-{[ethyl(methyl)amino]sulfonyl}phenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- N-(4-{[propyl(methyl)amino]sulfonyl}phenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Comparison: Compared to its similar compounds, N-{4-[butyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibits unique properties due to the presence of the butyl group. This structural variation can influence its chemical reactivity, binding affinity, and overall biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its cellular uptake and distribution.
Properties
IUPAC Name |
N-[4-[butyl(methyl)sulfamoyl]phenyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-3-4-14-25(2)31(29,30)18-11-9-17(10-12-18)24-21(27)13-15-26-16-23-20-8-6-5-7-19(20)22(26)28/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZLQBGOIXHVDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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